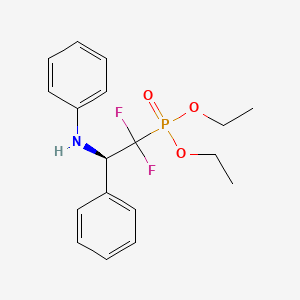
Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate is a phosphono-perfluorophenylalanine derivative . It is synthesized by subjecting diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)-phosphonate to SNAr reactions with different types of nucleophiles such as thiols, amines, and phenols .
Synthesis Analysis
The synthesis of Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate involves SNAr reactions with different types of nucleophiles such as thiols, amines, and phenols . The structure of the products was confirmed using spectroscopic and spectrometric techniques .Molecular Structure Analysis
The structure of the products was confirmed using spectroscopic and spectrometric techniques . For two compounds, X-ray single crystal diffraction analysis and DFT investigations were performed providing information in regard to the preferable conformation, hydrogen bonds, and other interactions .Chemical Reactions Analysis
The reactions of H-phosphonate esters may involve heterolytic breaking of the P–H bond which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Physical And Chemical Properties Analysis
Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate has a molecular formula of C18H22F2NO3P . Its average mass is 369.348 Da .Aplicaciones Científicas De Investigación
Anticorrosion Properties
Diethyl (phenylamino) methyl) phosphonate derivatives, including Diethyl(phenyl(phenylamino)methyl)phosphonate (DEPAMP), have been investigated for their anticorrosion properties. These compounds were effective as corrosion inhibitors for XC48 carbon steel in hydrochloric acid, with the para position being a better inhibitor. The study utilized weight loss measurements, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy to demonstrate their successful performance in corrosion inhibition. Additionally, the adsorption studies were in alignment with the Langmuir adsorption isotherm model (Moumeni et al., 2020).
Synthetic Applications
Diethyl 2-oxo-1,1-difluorophosphonates have been synthesized through the reaction of diethyl(bromodifluoromethyl)phosphonate with various acylating agents. These compounds, including diethyl 2-oxo-1,1-difluoropropylphosphonate, have been further processed with Grignard reagents to produce 1,1-difluoroolefins (Tsai, 1997).
Structural Characterization
Diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives have been synthesized and structurally characterized. The crystal structures of these derivatives revealed that the anilinobenzyl group's conformation is similar across all compounds. This research enhances the understanding of the structural properties of such compounds (Ouahrouch et al., 2013).
Antimicrobial and Antioxidant Agents
Diethyl/ethylphenyl {2-(benzo[d]thiazol-2-yl)phenylamino}phosphonates and phosphinates, synthesized under microwave irradiation, have shown effective antimicrobial and antioxidant properties. This indicates potential applications in the medical and pharmaceutical fields (Basha et al., 2016).
Biological Activities
α-Aminophosphonates, which are structural analogs of natural amino acids, have demonstrated potential biological activities. They may function as enzyme inhibitors, antibacterial, antitumor, or antiviral agents. The synthesis and characterization of these compounds broaden the scope of their potential applications in the medical field (Ouahrouch et al., 2014).
Medicinal Research Targets
β-Hydroxy-α,α-difluorophosphonates, accessed through the difluoromethylenation of ketones using diethyl (difluoro(trimethylsilyl)methyl)phosphonate, serve as interesting targets for medicinal research. Their synthesis offers a gateway to novel compounds with potential therapeutic applications (Wang et al., 2016).
Mecanismo De Acción
Phosphonates represent classical phosphate bioisosters, in which the labile O–P bond is replaced by an enzymatically and chemically stable C–P bond . This change makes aminophosphonates structurally similar to phosphate esters or anhydrides, yet increases their stability under physiological and chemical conditions . Also, the tetrahedral geometry on the phosphorus atom mimics the transition state of peptide hydrolysis thus, aminophosphonates can act as enzyme inhibitors .
Direcciones Futuras
The antiproliferative potency of some of the new phosphono-perfluorophenylalanine derivatives obtained as well as representatives of previously synthesized perfluorophenyl phosphonate analogues of phenylalanine was studied on selected glioma cell lines . Preliminary evaluation of the compounds’ drug likeness was examined with respect to Lipinski’s and Veber’s rules, and showed that they meet the criteria perfectly . MTT assay results demonstrated that the compounds exhibit moderate activity against the glioblastoma multiforme cell lines (T98G and U-118 MG) . Moreover, most of the studied SNAr reaction products displayed significantly higher inhibitory activity against both cancer cell lines than the parent diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate .
Propiedades
IUPAC Name |
N-[(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2NO3P/c1-3-23-25(22,24-4-2)18(19,20)17(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17,21H,3-4H2,1-2H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZODFIXNVLOUDG-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=CC=C1)NC2=CC=CC=C2)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=CC=C1)NC2=CC=CC=C2)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

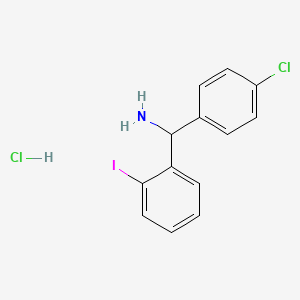
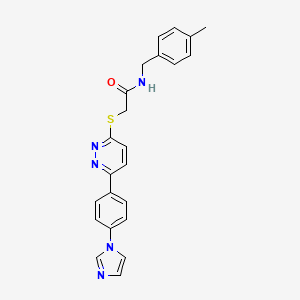
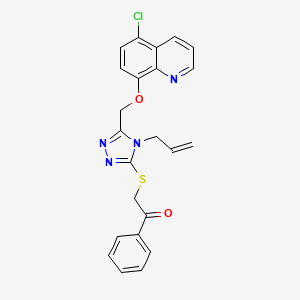
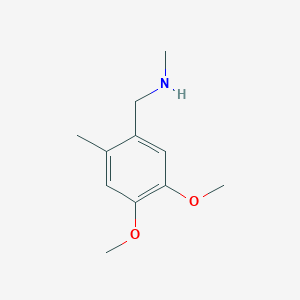
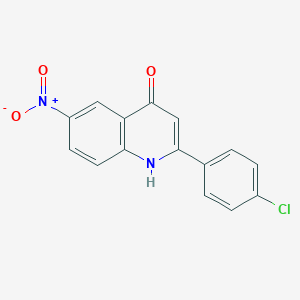
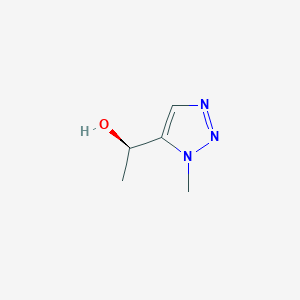
![Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966668.png)
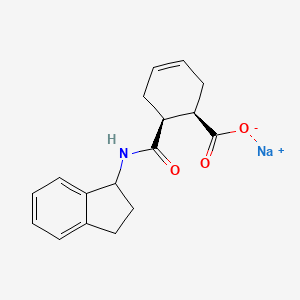
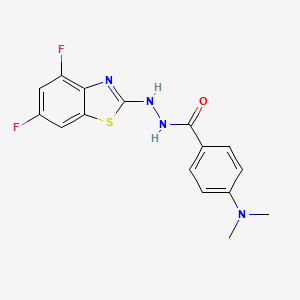
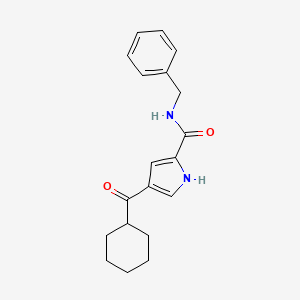
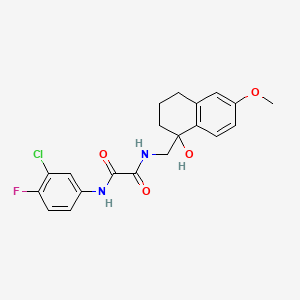
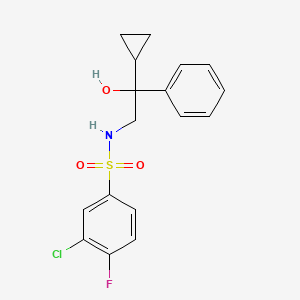

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)